Masilukast

Description

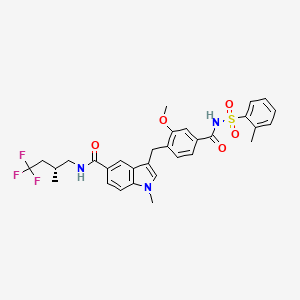

RN refers to (R)-isomer; structure in first source; leukotriene D4 and E4 antagonist

Properties

IUPAC Name |

3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methyl-N-[(2R)-4,4,4-trifluoro-2-methylbutyl]indole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32F3N3O5S/c1-19(16-31(32,33)34)17-35-29(38)22-11-12-26-25(14-22)24(18-37(26)3)13-21-9-10-23(15-27(21)42-4)30(39)36-43(40,41)28-8-6-5-7-20(28)2/h5-12,14-15,18-19H,13,16-17H2,1-4H3,(H,35,38)(H,36,39)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMFXAMQUGLVGA-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)C(=O)NCC(C)CC(F)(F)F)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)C(=O)NC[C@H](C)CC(F)(F)F)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32F3N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929478 | |

| Record name | 3-[(4-{Hydroxy[(2-methylbenzene-1-sulfonyl)imino]methyl}-2-methoxyphenyl)methyl]-1-methyl-N-(4,4,4-trifluoro-2-methylbutyl)-1H-indole-5-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136564-68-6 | |

| Record name | Masilukast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136564686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Masilukast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16227 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[(4-{Hydroxy[(2-methylbenzene-1-sulfonyl)imino]methyl}-2-methoxyphenyl)methyl]-1-methyl-N-(4,4,4-trifluoro-2-methylbutyl)-1H-indole-5-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MASILUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QJ3R1H23S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Montelukast's Mechanism of Action in Asthma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Montelukast is a selective and potent cysteinyl leukotriene receptor 1 (CysLT1R) antagonist widely prescribed for the management of asthma. This technical guide provides an in-depth exploration of the molecular mechanisms by which montelukast exerts its therapeutic effects. By competitively binding to the CysLT1R, montelukast effectively blocks the pro-inflammatory and bronchoconstrictive actions of cysteinyl leukotrienes (CysLTs), key mediators in the pathophysiology of asthma. This guide will detail the underlying signaling pathways, present quantitative data on montelukast's pharmacological activity, outline key experimental protocols used to elucidate its mechanism, and summarize pivotal clinical trial outcomes.

Introduction: The Role of Cysteinyl Leukotrienes in Asthma Pathophysiology

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, reversible airflow obstruction, and airway remodeling.[1][2] A crucial family of inflammatory mediators implicated in asthma are the cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4.[3] These lipid mediators are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway and are released from various inflammatory cells, including mast cells, eosinophils, and basophils, upon allergen challenge or other stimuli.[4][5]

CysLTs exert their potent biological effects by binding to specific G-protein coupled receptors, primarily the CysLT1R. Activation of CysLT1R on airway smooth muscle cells, endothelial cells, and inflammatory cells triggers a cascade of events that contribute to the clinical manifestations of asthma:

-

Bronchoconstriction: CysLTs are potent bronchoconstrictors, significantly more so than histamine, leading to the narrowing of airways.

-

Airway Edema: They increase vascular permeability, resulting in fluid leakage into the airway tissues and subsequent edema.

-

Mucus Secretion: CysLTs stimulate mucus production from goblet cells, contributing to airway obstruction.

-

Eosinophil Recruitment: They act as chemoattractants for eosinophils, promoting their migration into the airways and perpetuating the inflammatory response.

Given the central role of the CysLT pathway in asthma, targeting the CysLT1R has emerged as a key therapeutic strategy.

Core Mechanism of Action: CysLT1R Antagonism

Montelukast functions as a high-affinity, selective, and competitive antagonist of the CysLT1R. By binding to the receptor, it prevents the endogenous CysLTs, particularly LTD4, from activating it. This blockade of the CysLT1R is the cornerstone of montelukast's therapeutic effect in asthma. Unlike agonists, montelukast does not elicit any intrinsic activity at the receptor.

Molecular Target Interaction and Binding Affinity

Montelukast exhibits high selectivity for the CysLT1R over other receptors in the airways, such as prostanoid, cholinergic, or β-adrenergic receptors. This specificity minimizes off-target effects. The binding affinity of montelukast to the CysLT1R has been quantified in numerous studies.

| Parameter | Value | Assay Type | Reference |

|---|---|---|---|

| IC50 | 0.5 - 2.3 nM | Radioligand Binding Assay | |

| Ki | 1.14 nM | Radioligand Binding Assay |

Downstream Signaling Pathway Inhibition

The CysLT1R is a Gq-protein coupled receptor. Upon agonist binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a cascade of downstream effects including smooth muscle contraction and inflammatory gene expression.

Montelukast, by blocking the initial receptor activation, prevents this entire signaling cascade from being initiated.

Pharmacodynamic Effects in Asthma

The antagonism of the CysLT1R by montelukast translates into several key pharmacodynamic effects that contribute to its clinical efficacy in asthma.

Inhibition of Bronchoconstriction

Montelukast effectively inhibits bronchoconstriction induced by various stimuli, including exercise, cold air, and allergen challenge. This is a direct consequence of preventing CysLT-mediated airway smooth muscle contraction.

Anti-inflammatory Effects

Montelukast demonstrates significant anti-inflammatory properties by reducing the recruitment and activation of eosinophils in the airways. This is achieved by blocking the chemoattractant effects of CysLTs. Clinical studies have consistently shown a reduction in sputum and peripheral blood eosinophil counts following montelukast treatment.

Quantitative Data from Clinical Trials

The clinical efficacy of montelukast in asthma has been established through numerous large-scale, randomized, placebo-controlled trials. The following tables summarize key quantitative outcomes.

| Study | Patient Population | Treatment Duration | Change in FEV1 from Baseline (Montelukast) | Change in FEV1 from Baseline (Placebo) | Reference |

|---|---|---|---|---|---|

| Malmstrom et al., 1999 | Adults and adolescents (≥15 years) with chronic asthma | 12 weeks | +7.49% | - | |

| Aliyali et al., 2024 | Adults (18-65 years) with acute asthma exacerbation | 5 days | Mean FEV1 of 78.05 ± 7.84 | Mean FEV1 of 72.05 ± 12.00 |

| Study | Patient Population | Treatment Duration | Change in Sputum Eosinophils (Montelukast) | Change in Sputum Eosinophils (Placebo) | Reference |

|---|---|---|---|---|---|

| Pizzichini et al., 1999 | Adults with chronic asthma and >5% sputum eosinophils | 4 weeks | -3.6% (from 7.5% to 3.9%) | +3.4% (from 14.5% to 17.9%) | |

| Strauch et al., 2003 | Children (6-14 years) with steroid-dependent asthma | 4 weeks | Significant reduction in sputum ECP (median -975 µg/L) | Increase in sputum ECP (median +561 µg/L) |

Key Experimental Protocols

The elucidation of montelukast's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) and inhibitory concentration (IC50) of montelukast for the CysLT1R.

-

Principle: A radiolabeled ligand with known affinity for the CysLT1R (e.g., [3H]-LTD4) is incubated with a preparation of cells or membranes expressing the receptor. The ability of unlabeled montelukast to displace the radioligand is measured, allowing for the calculation of its binding affinity.

-

Methodology:

-

Receptor Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing CysLT1R or from tissues known to express the receptor.

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of montelukast in a suitable buffer.

-

Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of montelukast to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This functional assay measures the ability of montelukast to inhibit CysLT-induced intracellular calcium release.

-

Principle: Cells expressing CysLT1R are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with a CysLT agonist, intracellular calcium levels rise, leading to an increase in fluorescence. Montelukast's antagonistic activity is quantified by its ability to block this fluorescence increase.

-

Methodology:

-

Cell Culture: Culture cells expressing CysLT1R in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pre-incubation: Incubate the cells with varying concentrations of montelukast.

-

Stimulation: Add a CysLT agonist (e.g., LTD4) to the wells.

-

Measurement: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

-

Data Analysis: Determine the concentration-dependent inhibition of the calcium response by montelukast to calculate its potency.

-

Induced Sputum Analysis

This clinical research method is used to assess airway inflammation by quantifying the number of eosinophils in sputum samples.

-

Principle: Patients inhale a hypertonic saline solution to induce sputum production. The sputum is then processed to obtain a cell pellet, which is analyzed for the differential cell count, particularly the percentage of eosinophils.

-

Methodology:

-

Induction: The patient inhales nebulized hypertonic saline (e.g., 3-5%) for a set period.

-

Collection: Sputum is collected in a sterile container.

-

Processing: The sputum is treated with a mucolytic agent (e.g., dithiothreitol) to liquefy the mucus. The sample is then filtered and centrifuged to obtain a cell pellet.

-

Cell Counting: A portion of the cell suspension is used for a total cell count, and a cytospin slide is prepared and stained (e.g., with Wright-Giemsa) for a differential cell count.

-

Analysis: The percentage of eosinophils is determined by counting at least 400 non-squamous cells.

-

Bronchial Provocation Tests

These tests are used to assess airway hyperresponsiveness and the protective effects of montelukast.

-

Principle: The patient inhales increasing concentrations of a bronchoconstricting agent (e.g., methacholine) or undergoes a standardized exercise challenge. The concentration of the agent or the level of exercise that causes a 20% fall in FEV1 (PC20 or PD20) is determined.

-

Methodology (Methacholine Challenge):

-

Baseline Spirometry: Measure the patient's baseline FEV1.

-

Inhalation of Diluent: The patient inhales a saline diluent, and FEV1 is remeasured.

-

Inhalation of Methacholine: The patient inhales increasing concentrations of methacholine at set intervals.

-

Spirometry: FEV1 is measured after each dose of methacholine.

-

Endpoint: The test is stopped when FEV1 has fallen by 20% or more from baseline, or the maximum concentration of methacholine has been administered.

-

PC20 Calculation: The PC20 is calculated by interpolation from the dose-response curve.

-

Conclusion

Montelukast's mechanism of action in asthma is well-defined and centers on its potent and selective antagonism of the CysLT1R. By blocking the effects of cysteinyl leukotrienes, montelukast effectively mitigates key components of the asthmatic response, including bronchoconstriction and eosinophilic inflammation. This targeted approach, supported by extensive preclinical and clinical data, has established montelukast as a valuable therapeutic option in the management of asthma. Future research may focus on identifying patient populations that are most likely to respond to CysLT1R antagonist therapy and exploring the potential for combination therapies to achieve optimal asthma control.

References

- 1. Effects of oral montelukast on pulmonary function and clinical symptoms in acute asthma exacerbations: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 4. qdcxjkg.com [qdcxjkg.com]

- 5. researchgate.net [researchgate.net]

The Pharmacodynamics of Montelukast: A Technical Guide for Researchers

Montelukast is a selective and orally active antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Its primary pharmacodynamic effect is the inhibition of the physiological actions of cysteinyl leukotrienes (CysLTs), which are potent inflammatory mediators implicated in the pathophysiology of asthma and allergic rhinitis. This technical guide provides an in-depth overview of the pharmacodynamics of montelukast, including its mechanism of action, receptor binding affinity, dose-response relationships, and effects on inflammatory mediators. Detailed experimental protocols and visualizations of key pathways are also presented to support further research and drug development.

Mechanism of Action

Montelukast exerts its therapeutic effects by competitively binding to the CysLT1 receptor, thereby preventing the binding of endogenous CysLTs, namely leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4).[1][2][3] These lipid mediators are synthesized from arachidonic acid via the 5-lipoxygenase pathway and are released from various inflammatory cells, including mast cells, eosinophils, basophils, and macrophages.[3][4]

The binding of CysLTs to the CysLT1 receptor on airway smooth muscle cells and other pro-inflammatory cells triggers a cascade of events leading to:

-

Bronchoconstriction: Contraction of the airway smooth muscle, leading to narrowing of the airways.

-

Increased Vascular Permeability: Leading to airway edema.

-

Mucus Hypersecretion: Increased production of mucus in the airways.

-

Recruitment of Inflammatory Cells: Chemotaxis of eosinophils and other inflammatory cells into the airways.

By blocking the CysLT1 receptor, montelukast effectively inhibits these downstream effects, resulting in bronchodilation, reduced airway inflammation, and alleviation of the symptoms of asthma and allergic rhinitis. Montelukast does not exhibit any agonist activity at the CysLT1 receptor.

Signaling Pathway

The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by CysLTs, the receptor initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately mediates the various pathological responses associated with asthma and allergic rhinitis.

Quantitative Pharmacodynamic Parameters

The affinity of montelukast for the CysLT1 receptor and its potency in antagonizing the effects of CysLTs have been quantified in various in vitro and in vivo studies.

Receptor Binding Affinity

The binding affinity of montelukast to the CysLT1 receptor is typically determined using radioligand binding assays. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are common measures of affinity.

| Parameter | Value | Assay System | Reference |

| Ki | 0.18 ± 0.03 nM | [3H]LTD4 binding in guinea pig lung | |

| Ki | 4 nM | [3H]LTD4 binding in sheep lung | |

| Ki | 0.52 ± 0.23 nM | [3H]LTD4 binding in U937 cell plasma membranes | |

| IC50 | ~5000 nM | Inhibition of 10 nM LTD4-induced luminescence in CysLT1 receptor reporter cells | |

| IC50 | 0.122 ± 0.037 µM | Inhibition of 2-MeSADP-induced inositol phosphate production in P2Y1 receptor-expressing cells |

Functional Antagonism

The functional antagonism of montelukast has been demonstrated in various experimental models, most notably in isolated tracheal smooth muscle preparations.

| Parameter | Value | Experimental Model | Reference |

| pA2 | 9.3 | Antagonism of LTD4-induced contraction of guinea pig trachea | |

| pA2 | 8.3 | Inhibition of LTD4-induced contraction in small guinea pig bronchi |

Dose-Response Relationship in Clinical Studies

Clinical trials in patients with asthma have demonstrated a clear dose-response relationship for montelukast in improving lung function, as measured by the forced expiratory volume in one second (FEV1).

| Montelukast Dose | Change in FEV1 from Baseline (%) | Patient Population | Reference |

| 2 mg | Significant improvement vs. placebo | Chronic asthmatic patients (FEV1 40-80% predicted) | |

| 10 mg | 7.1% (vs. placebo) | Chronic asthmatic patients (FEV1 40-80% predicted) | |

| 50 mg | 7.1% (vs. placebo) | Chronic asthmatic patients (FEV1 40-80% predicted) | |

| 10 mg | 7-8% improvement | Mild persistent asthma (FEV1 > 80% predicted) | |

| 5 mg | Significant improvement vs. placebo (p=0.005) | Children (6-14 years) with milder persistent asthma (FEV1 > 75% predicted) | |

| 10 mg | Significant improvement vs. placebo on day 5 (p=0.016) | Adults with acute asthma exacerbation |

Effects on Inflammatory Mediators and Cells

Montelukast has been shown to modulate various aspects of airway inflammation by attenuating the effects of CysLTs on inflammatory cells, particularly eosinophils.

Eosinophil Recruitment and Activation

Montelukast significantly reduces eosinophil counts in both peripheral blood and sputum of asthmatic patients. This is a key mechanism contributing to its anti-inflammatory effects.

| Parameter | Effect of Montelukast | Study Population | Reference |

| Sputum Eosinophils | Decrease from 7.5% to 3.9% over 4 weeks | Adult asthmatic patients | |

| Blood Eosinophils | Significant reduction compared to placebo (p=0.009) | Adult asthmatic patients | |

| Eosinophil Activation | Increased proportion of eosinophils with normal features | Asthmatic children | |

| Eosinophil Survival | Inhibitory effect on ECM-induced eosinophil survival | Eosinophils from nasal mucosa and polyps |

Other Inflammatory Mediators

Studies have also indicated that montelukast can influence the release of other pro-inflammatory cytokines, although these effects may be secondary to its primary action on the CysLT1 receptor.

| Mediator | Effect of Montelukast | Experimental System | Reference |

| GM-CSF, IL-6, IL-8 | Significant inhibitory effect on FBS-induced secretion | Epithelial cells from nasal mucosa and polyps | |

| IL-5 | Decrease by 51.0% in BAL fluid | OVA-induced asthmatic mice |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the pharmacodynamics of montelukast.

CysLT1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of montelukast for the CysLT1 receptor.

Protocol Overview:

-

Membrane Preparation: Prepare membrane homogenates from a source rich in CysLT1 receptors (e.g., guinea pig lung tissue or cultured cells expressing the receptor).

-

Incubation: Incubate the membrane preparation with a radiolabeled CysLT (e.g., [3H]LTD4) and varying concentrations of montelukast.

-

Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of montelukast (the concentration that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Guinea Pig Tracheal Contraction Assay

This ex vivo assay assesses the functional antagonism of montelukast on airway smooth muscle contraction.

Protocol Overview:

-

Tissue Preparation: Isolate the trachea from a guinea pig and prepare tracheal ring or strip preparations.

-

Organ Bath Setup: Mount the tracheal preparations in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.

-

Equilibration: Allow the tissue to equilibrate under a resting tension.

-

Contraction Induction: Induce contraction of the tracheal smooth muscle with a CysLT agonist, typically LTD4.

-

Antagonism Measurement: In parallel experiments, pre-incubate the tracheal preparations with varying concentrations of montelukast before adding the agonist.

-

Data Recording and Analysis: Record the isometric tension of the tracheal muscle and construct concentration-response curves to determine the pA2 value of montelukast.

Analysis of Inflammatory Mediators in Bronchoalveolar Lavage (BAL) Fluid

This in vivo technique is used to sample the cellular and molecular components of the airway lining fluid to assess the anti-inflammatory effects of montelukast.

Protocol Overview:

-

Animal Model: Utilize an appropriate animal model of allergic airway inflammation (e.g., ovalbumin-sensitized mice).

-

Bronchoalveolar Lavage: After treatment with montelukast or a vehicle control, anesthetize the animal and perform a bronchoalveolar lavage by instilling and aspirating a sterile saline solution into the lungs via a tracheal cannula.

-

Cellular Analysis: Centrifuge the BAL fluid to pellet the cells. Perform total and differential cell counts to quantify the number of eosinophils, neutrophils, macrophages, and lymphocytes.

-

Mediator Analysis: Analyze the supernatant of the BAL fluid for the concentration of various inflammatory mediators, such as cytokines (e.g., IL-5), chemokines, and leukotrienes, using techniques like ELISA or multiplex bead arrays.

-

Data Analysis: Compare the cellular and mediator profiles in the BAL fluid of montelukast-treated animals with those of the control group to assess the anti-inflammatory effects of the drug.

Conclusion

Montelukast is a well-characterized pharmacodynamic agent that selectively antagonizes the CysLT1 receptor. Its ability to inhibit the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes has been extensively documented in a range of preclinical and clinical studies. The quantitative data on its receptor affinity, functional antagonism, and clinical efficacy provide a solid foundation for its therapeutic use in asthma and allergic rhinitis. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of the CysLT pathway in respiratory and other inflammatory diseases and to develop novel therapeutic interventions.

References

- 1. CysLT1 Receptor Activation Decreases Na+/K+‐ATPase Activity via PKC‐Mediated Mechanisms in Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Montelukast in asthmatic patients 6 years-14 years old with an FEV1 > 75% - PubMed [pubmed.ncbi.nlm.nih.gov]

Montelukast: A Comprehensive Technical Guide to its Antagonism of the Cysteinyl Leukotriene Receptor 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Montelukast's role as a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R). We delve into the molecular pharmacology of Montelukast, detailing its mechanism of action, binding kinetics, and functional inhibition of cysteinyl leukotriene-mediated signaling. This document summarizes key quantitative data from seminal studies, presents detailed experimental protocols for assessing receptor binding and cellular responses, and visualizes the complex signaling pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of pharmacology, immunology, and drug development, offering a foundational understanding of Montelukast's interaction with the CysLT1 receptor.

Introduction: The Cysteinyl Leukotriene System

Cysteinyl leukotrienes (CysLTs), comprising leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway.[1] These molecules are key players in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[2][3] CysLTs exert their effects by activating specific G-protein coupled receptors (GPCRs), primarily the Cysteinyl Leukotriene Receptor 1 (CysLT1R) and Receptor 2 (CysLT2R).[2][4]

-

CysLT1 Receptor: This is the principal receptor for LTD4 and is the primary target of Montelukast. The rank order of agonist potency at CysLT1R is LTD4 > LTC4 > LTE4. It is highly expressed on various inflammatory cells, including eosinophils, mast cells, and macrophages, as well as on airway smooth muscle cells. Activation of CysLT1R is responsible for many of the hallmark features of asthma, such as bronchoconstriction, increased vascular permeability leading to airway edema, enhanced mucus secretion, and recruitment of eosinophils into the airways.

-

CysLT2 Receptor: This receptor is activated by both LTC4 and LTD4 with roughly equal potency (LTC4 = LTD4 > LTE4). It is found in tissues such as the heart, adrenal medulla, placenta, and peripheral blood leukocytes. Its precise role in airway inflammation is less defined, partly due to the lack of selective antagonists for research.

Given the central role of the CysLT1R in mediating the pro-inflammatory and bronchoconstrictive effects of CysLTs, it has been a major target for therapeutic intervention in asthma.

Montelukast: Mechanism of Action

Montelukast is a highly selective and potent competitive antagonist of the CysLT1 receptor. It binds with high affinity to the CysLT1R, effectively blocking the binding of its natural ligand, LTD4, and thereby inhibiting its downstream physiological actions. This antagonism is achieved without any intrinsic agonist activity. By preventing LTD4-induced signaling, Montelukast effectively mitigates airway smooth muscle contraction, reduces airway edema, and suppresses inflammatory cell activity.

Quantitative Pharmacology of Montelukast

The interaction of Montelukast with the CysLT1 receptor has been extensively characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its binding affinity and functional antagonism.

Table 1: Montelukast Receptor Binding Affinity

| Radioligand | Preparation | Species | K_i (nM) | Reference |

| [³H]LTD₄ | Lung Membranes | Guinea Pig | 0.18 ± 0.03 | |

| [³H]LTD₄ | Lung Membranes | Sheep | 4 | |

| [³H]LTD₄ | U937 Cell Membranes | Human | 0.52 ± 0.23 |

Table 2: Montelukast Functional Antagonism

| Agonist | Assay | Tissue/Cell | Parameter | Value | Reference |

| LTD₄ | Tracheal Contraction | Guinea Pig | pA₂ | 9.3 | |

| UDP | Calcium Mobilization | dU937 Cells | IC₅₀ (µM) | 4.5 | |

| UTP | Calcium Mobilization | dU937 Cells | IC₅₀ (µM) | 7.7 |

Note: The IC₅₀ values against UDP and UTP reflect off-target effects on P2Y receptors at higher concentrations, as detailed in some studies.

Signaling Pathways

Activation of the CysLT1 receptor initiates a cascade of intracellular signaling events. As a GPCR, it primarily couples to Gq/11 proteins. This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration ([Ca²⁺]i), a key event in smooth muscle contraction.

In addition to the canonical Gq pathway, CysLT1R has also been shown to couple to Gi/o proteins in certain cell types, such as human airway smooth muscle cells and U937 monocyte-like cells. This Gi/o coupling can lead to the activation of the Ras-MAPK (mitogen-activated protein kinase) pathway, specifically the phosphorylation and activation of ERK1/2, which is implicated in cellular proliferation and inflammation. Montelukast, by blocking the initial receptor activation, prevents the initiation of both the Gq/calcium and Gi/MAPK signaling cascades.

Caption: CysLT1R signaling pathways and the inhibitory action of Montelukast.

Experimental Protocols

Characterizing the activity of a CysLT1R antagonist like Montelukast involves a series of well-defined experimental procedures. Below are detailed methodologies for key assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of Montelukast for the CysLT1 receptor by measuring its ability to compete with a radiolabeled ligand ([³H]LTD₄).

Objective: To determine the inhibitory constant (K_i) of Montelukast.

Materials:

-

Cell membranes expressing CysLT1R (e.g., from guinea pig lung or U937 cells).

-

Radioligand: [³H]LTD₄.

-

Test compound: Montelukast, serially diluted.

-

Non-specific binding control: High concentration of unlabeled LTD₄.

-

Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

96-well filter plates (e.g., GF/C filters presoaked in 0.3% PEI).

-

Scintillation cocktail and a microplate scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C). Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the washed pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add in order:

-

Assay buffer.

-

Membrane suspension (e.g., 50-120 µg protein/well).

-

Serial dilutions of Montelukast or vehicle (for total binding) or a saturating concentration of unlabeled LTD₄ (for non-specific binding).

-

A fixed concentration of [³H]LTD₄ (typically at or below its K_d value).

-

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach binding equilibrium.

-

Filtration: Rapidly terminate the reaction by vacuum filtration through the filter plate. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the logarithm of Montelukast concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay to determine antagonist affinity.

Calcium Mobilization Assay

This functional assay measures the ability of Montelukast to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by a CysLT1R agonist like LTD₄.

Objective: To determine the functional potency (IC₅₀) of Montelukast.

Materials:

-

Whole cells expressing CysLT1R (e.g., HEK293 cells transfected with the receptor, or a cell line like U937).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Test compound: Montelukast, serially diluted.

-

Agonist: LTD₄.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate and culture overnight to form a confluent monolayer.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye dissolved in assay buffer. Incubate for a specified time (e.g., 30-60 minutes) at 37°C or room temperature to allow the cells to take up the dye.

-

Antagonist Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add serial dilutions of Montelukast (or vehicle control) to the wells and incubate for a short period (e.g., 5-20 minutes) to allow the antagonist to bind to the receptors.

-

Measurement: Place the cell plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for each well.

-

Use the instrument's injector to add a fixed concentration of the agonist (LTD₄, typically the EC₈₀ concentration) to all wells simultaneously.

-

Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

-

Data Analysis:

-

The change in fluorescence (peak signal - baseline signal) corresponds to the magnitude of the calcium response.

-

Plot the percentage of the maximal agonist response against the logarithm of Montelukast concentration.

-

Fit the data to a suitable inhibitory dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Conclusion

Montelukast is a cornerstone in the management of asthma and allergic rhinitis due to its specific and potent antagonism of the CysLT1 receptor. Its high affinity for the receptor translates into effective blockade of the pro-inflammatory and bronchoconstrictive pathways mediated by cysteinyl leukotrienes. This guide has provided a detailed overview of its mechanism, quantitative pharmacology, and the experimental methodologies used for its characterization. A thorough understanding of these principles is essential for the continued research into leukotriene pathway modulation and the development of next-generation respiratory therapeutics.

References

- 1. Pharmacological differences among CysLT(1) receptor antagonists with respect to LTC(4) and LTD(4) in human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Chemical Structure and Properties of Montelukast Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast sodium is a potent and selective cysteinyl leukotriene receptor antagonist.[1][2] It is widely prescribed for the management of asthma and the relief of symptoms associated with allergic rhinitis.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for Montelukast sodium, intended to serve as a valuable resource for professionals in the field of drug development and research.

Chemical Structure and Identification

Montelukast sodium is the monosodium salt of [R-(E)]-1-[[[1-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic acid.[1] The molecule is characterized by a complex structure that includes a quinoline ring, a chiral center, and a cyclopropaneacetic acid moiety.

| Identifier | Value |

| IUPAC Name | sodium;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate |

| CAS Number | 151767-02-1[4] |

| Molecular Formula | C₃₅H₃₅ClNNaO₃S |

| Molecular Weight | 608.17 g/mol |

Physicochemical Properties

Montelukast sodium is a hygroscopic, optically active, white to off-white powder. Its physicochemical properties are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Reference |

| Melting Point | 115 °C (decomposes) | |

| pKa | pKa1: 3.3, pKa2: 4.4 | |

| Solubility | ||

| Water | Freely soluble (10 mg/mL) | |

| Ethanol | Freely soluble (~30 mg/mL) | |

| Methanol | Very soluble | |

| Acetonitrile | Practically insoluble | |

| DMSO | Soluble (~30 mg/mL) | |

| Dimethyl formamide | Soluble (~30 mg/mL) | |

| Ethanol:PBS (1:9, pH 7.2) | ~0.15 mg/mL | |

| Simulated Gastric Fluid (pH 1.2) | ~0.18 µg/mL | |

| Log P | 8.98 (calculated) |

Spectroscopic and Chromatographic Properties

The structural elucidation and quantification of Montelukast sodium are typically performed using a combination of spectroscopic and chromatographic techniques.

UV-Visible Spectroscopy

| Parameter | Value |

| λmax | 212, 284, 328, 345, 359 nm |

| Solvent | Ethanol |

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Assignment |

| 3396 | O-H stretch (carboxylic acid) |

| 3057 | C-H stretch (aromatic) |

| 2925 | C-H stretch (aliphatic) |

| 1710 | C=O stretch (carbonyl) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed 1H NMR spectrum of Montelukast sodium can be found in the literature. The enantiomeric purity can be determined using 1H NMR with chiral solvating agents like (S)-BINOL.

High-Performance Liquid Chromatography (HPLC)

| Parameter | Condition 1 | Condition 2 |

| Column | Lichrosolv octylsilyl (C8), 5 µm, 250 mm x 4.6 mm | Octadecylsilane (C18) |

| Mobile Phase | Acetonitrile : Sodium acetate buffer (pH 4 with acetic acid) (80:20 v/v) | Acetonitrile : 1 mM Sodium acetate (pH 6.3 with acetic acid) (90:10 v/v) |

| Flow Rate | 1 mL/min | 1.5 mL/min |

| Detection | UV at 350 nm | UV at 285 nm |

| Retention Time | Not specified | 3.4 min |

Mechanism of Action and Signaling Pathway

Montelukast sodium exerts its therapeutic effect by selectively antagonizing the cysteinyl leukotriene 1 (CysLT1) receptor. Cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are potent inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase pathway. Their binding to the CysLT1 receptor on airway smooth muscle cells and other pro-inflammatory cells triggers a cascade of events leading to bronchoconstriction, increased vascular permeability, and mucus secretion, which are hallmark features of asthma. Montelukast competitively blocks the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby inhibiting these downstream effects.

Synthesis Overview

The synthesis of Montelukast sodium is a multi-step process. A common synthetic route involves the coupling of key intermediates. One such approach is the reaction of 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol with methanesulfonyl chloride, followed by coupling the resulting mesylate with 1-(mercaptomethyl)cyclopropane acetic acid in the presence of a base. The final step involves the conversion of the montelukast free acid to its sodium salt.

Experimental Protocols

UV-Visible Spectroscopy for Quantification

Objective: To determine the concentration of Montelukast sodium in a sample.

Methodology:

-

Preparation of Standard Stock Solution: Accurately weigh 10 mg of Montelukast sodium and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.

-

Preparation of Working Standards: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2 to 10 µg/mL in methanol.

-

Sample Preparation: Dissolve the sample containing Montelukast sodium in methanol to achieve a concentration within the calibration range.

-

Measurement: Measure the absorbance of the standard and sample solutions at the λmax of 286.5 nm using a UV-Visible spectrophotometer with methanol as the blank.

-

Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of Montelukast sodium in the sample by interpolating its absorbance on the calibration curve.

HPLC Method for Purity and Assay

Objective: To determine the purity and assay of Montelukast sodium in a bulk drug or pharmaceutical formulation.

Methodology:

-

Chromatographic Conditions:

-

Column: Octadecylsilane (C18), 5 µm particle size.

-

Mobile Phase: A mixture of acetonitrile and 1 mM sodium acetate buffer (pH adjusted to 6.3 with acetic acid) in a 90:10 v/v ratio.

-

Flow Rate: 1.5 mL/min.

-

Detection: UV at 285 nm.

-

Injection Volume: 20 µL.

-

-

Preparation of Standard Solution: Accurately weigh and dissolve Montelukast sodium reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

-

Preparation of Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to obtain a similar concentration as the standard solution. Filter the solution through a 0.45 µm filter.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Calculation: Calculate the purity or assay of Montelukast sodium in the sample by comparing the peak area of the analyte in the sample chromatogram to that in the standard chromatogram.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, analytical methods, mechanism of action, and synthesis of Montelukast sodium. The data presented in a structured format, along with detailed experimental protocols and visual diagrams, serves as a comprehensive resource for researchers and professionals involved in the development and analysis of this important therapeutic agent.

References

The Genesis of a Blockbuster: A Technical Whitepaper on the Early Research and Discovery of Montelukast

Abstract

Montelukast (Singulair®) represents a landmark achievement in mechanism-based drug design for respiratory diseases. Its development stemmed from a foundational understanding of the pathophysiology of asthma, specifically the role of cysteinyl leukotrienes (CysLTs) as potent mediators of bronchoconstriction and inflammation. This technical guide provides an in-depth review of the seminal research that led to the discovery and early development of Montelukast. It covers the identification of the molecular target, the CysLT₁ receptor; the progression of medicinal chemistry efforts at Merck from early leads to a final, optimized candidate; and the key preclinical and clinical studies that validated its mechanism of action and therapeutic potential. Detailed experimental protocols, quantitative pharmacological data, and visualizations of the core scientific concepts are presented to offer a comprehensive resource for researchers and drug development professionals.

The Scientific Foundation: From SRS-A to Cysteinyl Leukotrienes

The story of Montelukast begins with the characterization of a potent biological factor known as the "slow-reacting substance of anaphylaxis" (SRS-A). First observed in the 1930s, SRS-A was identified as a substance released during anaphylactic shock that caused a slow, sustained contraction of smooth muscle. For decades, its precise chemical nature remained elusive.

A breakthrough occurred in the late 1970s and early 1980s when researchers, including Nobel laureate Bengt Samuelsson, elucidated the structure of SRS-A. They demonstrated that it was not a single entity but a mixture of lipid mediators derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. These were named the cysteinyl leukotrienes: LTC₄, LTD₄, and LTE₄.[1]

These molecules were confirmed to be powerful bronchoconstrictors and were implicated as key mediators in the pathophysiology of asthma, responsible for airway edema, smooth muscle contraction, and inflammation.[2] This discovery established the leukotriene pathway as a prime target for a novel class of asthma therapeutics.

The Molecular Target: The CysLT₁ Receptor

The biological effects of cysteinyl leukotrienes are mediated through their interaction with specific G-protein coupled receptors. Early pharmacological studies differentiated at least two receptor subtypes, now known as the Cysteinyl Leukotriene Receptor 1 (CysLT₁) and CysLT₂.[3] The CysLT₁ receptor was identified as the primary mediator of the bronchoconstrictive effects of LTD₄, the most potent of the CysLTs in the airways.[4] Therefore, developing a selective, high-affinity antagonist for the CysLT₁ receptor became the central goal for pharmaceutical companies, including Merck.

Leukotriene Biosynthesis and Signaling Pathway

The pathway begins with the release of arachidonic acid from the cell membrane, which is then acted upon by the enzyme 5-lipoxygenase (5-LO). This initiates a cascade that produces the unstable epoxide LTA₄, which is subsequently converted to LTC₄. In the extracellular space, LTC₄ is metabolized to LTD₄ and then to the more stable but less potent LTE₄. Montelukast acts by directly blocking LTD₄ from binding to the CysLT₁ receptor on airway smooth muscle and other pro-inflammatory cells.

The Drug Discovery Funnel: From Leads to Montelukast

The path to Montelukast at Merck was a systematic medicinal chemistry effort focused on optimizing potency, selectivity, oral bioavailability, and safety.

-

Early Leads (e.g., L-649,923): The initial antagonists developed were derived from earlier compounds. L-649,923 was one of the first orally active antagonists to be tested in humans. While it demonstrated proof-of-concept by antagonizing the effects of inhaled LTD₄, its potency was modest, and it had a limited effect on the response to antigen challenge in asthmatic patients.[5]

-

Increased Potency (e.g., MK-0571): Subsequent research led to the discovery of MK-0571, a significantly more potent and selective CysLT₁ antagonist. Clinical studies with MK-0571 demonstrated for the first time that a CysLT₁ antagonist could produce meaningful improvements in baseline lung function (FEV₁) and reduce asthma symptoms in patients, confirming the therapeutic hypothesis.

-

Optimization and Selection (MK-0476 - Montelukast): While effective, the development program sought a candidate with an optimal profile for once-daily oral administration and an improved safety margin. Structure-activity relationship studies around the thioether chain of the molecule led to the identification of MK-0476 (Montelukast). This compound retained high potency but was found to be devoid of the undesirable peroxisomal enzyme induction seen with earlier compounds in the series. Its excellent preclinical pharmacology, oral activity, and long duration of action made it the ideal candidate to move forward into full clinical development.

Quantitative Pharmacology

The potency and selectivity of Montelukast and its predecessors were quantified through a series of in vitro and in vivo experiments. The data below summarizes key findings from early publications.

Table 1: In Vitro Receptor Binding and Functional Antagonism

| Compound | Assay Type | Preparation | Radioligand | Result (Value) | Source(s) |

| Montelukast (MK-0476) | Binding Affinity | Guinea Pig Lung Membranes | [³H]LTD₄ | Kᵢ = 0.18 nM | |

| Binding Affinity | Sheep Lung Membranes | [³H]LTD₄ | Kᵢ = 4.0 nM | ||

| Binding Affinity | Human CysLT₁ (HEK293) | Not Specified | IC₅₀ = 4.9 nM | ||

| Functional Antagonism | Guinea Pig Trachea | LTD₄-induced contraction | pA₂ = 9.3 | ||

| MK-0571 | Binding Affinity | Human Lung Membranes | [³H]LTD₄ | Kᵢ = 0.22 nM | |

| Binding Affinity | Guinea Pig Lung Membranes | [³H]LTD₄ | Kᵢ = 2.1 nM | ||

| Functional Antagonism | Guinea Pig Ileum | LTD₄-induced contraction | pA₂ = 10.5 | ||

| L-649,923 | Functional Antagonism | Human Bronchi | LTD₄-induced contraction | pA₂ = 7.5 | Est. from literature |

Table 2: In Vivo Preclinical and Early Clinical Efficacy

| Compound | Model / Population | Endpoint | Result | Source(s) |

| Montelukast (MK-0476) | Ovalbumin-sensitized rats | Antigen-induced bronchoconstriction | ED₅₀ = 0.03 mg/kg (oral) | |

| Ascaris-sensitized monkeys | Antigen-induced E&L phase bronchoconstriction | Effective at 0.03-0.1 mg/kg (oral) | ||

| Allergic Sheep | Ascaris-induced E&L phase bronchoconstriction | 70-75% reduction (IV infusion) | ||

| Patients with Chronic Asthma | FEV₁ Improvement vs. Placebo | +8.5% to +8.6% | ||

| L-649,923 | Normal Human Volunteers | LTD₄ Inhalation Challenge | 3.8-fold rightward shift in dose-response | |

| Patients with Mild Asthma | Antigen Inhalation Challenge | Small reduction in early response |

Key Experimental Protocols

The characterization of Montelukast relied on well-established pharmacological assays. The detailed methodologies below are representative of the protocols used during its early development.

CysLT₁ Receptor Radioligand Binding Assay

This assay was crucial for determining the binding affinity (Kᵢ) of antagonist compounds for the CysLT₁ receptor.

-

Objective: To quantify the affinity of a test compound for the CysLT₁ receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Membrane Preparation: Guinea pig lung parenchyma or cultured cells expressing the human CysLT₁ receptor (e.g., U937, HEK293).

-

Radioligand: [³H]Leukotriene D₄ ([³H]LTD₄).

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

-

Non-specific binding control: High concentration of unlabeled LTD₄ or a potent antagonist like MK-0571.

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding.

-

-

Protocol:

-

Membrane Preparation: Tissue is homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined via a BCA or similar assay.

-

Assay Setup: The reaction is performed in microtiter plates. To each well, the following are added in sequence: assay buffer, a known concentration of the test compound (or buffer for total binding, or excess unlabeled ligand for non-specific binding), the membrane preparation (e.g., 50-100 µg protein), and a fixed concentration of [³H]LTD₄ (typically at or below its Kₑ value).

-

Incubation: The plate is incubated, often for 60 minutes at 30°C, to allow the binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound [³H]LTD₄ (trapped on the filter) from the free radioligand (which passes through). The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Guinea Pig Tracheal Contraction Assay (Organ Bath)

This functional assay measures a compound's ability to antagonize the physiological effect of LTD₄ (smooth muscle contraction).

-

Objective: To determine the functional potency (pA₂) of an antagonist against LTD₄-induced smooth muscle contraction.

-

Materials:

-

Tissue: Trachea isolated from a male Hartley guinea pig.

-

Organ Bath: A temperature-controlled (37°C) chamber containing a physiological salt solution (e.g., Krebs-Henseleit solution) and aerated with 95% O₂ / 5% CO₂.

-

Agonist: Leukotriene D₄ (LTD₄).

-

Force Transducer and Recording System.

-

-

Protocol:

-

Tissue Preparation: The trachea is excised and cut into spiral strips or rings. The tissue is suspended in the organ bath under a resting tension (e.g., 1-2 grams) and allowed to equilibrate for at least 60 minutes.

-

Concentration-Response Curve (Agonist): A cumulative concentration-response curve to LTD₄ is generated by adding increasing concentrations of LTD₄ to the bath and recording the peak contractile force at each concentration.

-

Antagonist Incubation: The tissue is washed to restore baseline tension. A fixed concentration of the antagonist (e.g., Montelukast) is then added to the bath and allowed to incubate for a set period (e.g., 30-60 minutes).

-

Second Concentration-Response Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve to LTD₄ is generated.

-

Data Analysis: The presence of a competitive antagonist will cause a rightward, parallel shift in the concentration-response curve. The magnitude of this shift is used to calculate the pA₂ value via a Schild plot analysis. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC₅₀. A pA₂ of 9.3, as seen with Montelukast, indicates highly potent antagonism.

-

Early Synthetic Strategy

The early synthesis of Montelukast was a convergent process, designed for flexibility in creating analogues for structure-activity relationship (SAR) studies. It involved the independent synthesis of two complex fragments, which were then coupled together.

-

Synthesis of the Chiral Diol Intermediate: This fragment contains the quinoline ring and the chiral alcohol. The synthesis begins by coupling 7-chloroquinaldine with an appropriate benzaldehyde derivative. A key step is the stereoselective reduction of a ketone intermediate to establish the correct (S)-stereochemistry at the benzylic alcohol, often using a chiral reducing agent.

-

Synthesis of the Thiol Side-Chain: This piece contains the cyclopropane ring and the thiol group required for the key coupling step. It is typically prepared from diethyl 1,1-cyclopropanedicarboxylate.

-

Coupling and Final Steps: The chiral alcohol on the diol intermediate is activated (e.g., by converting it to a mesylate). This activated intermediate is then coupled with the thiol side-chain via an Sₙ2 reaction. Final deprotection steps and conversion to the sodium salt yield Montelukast.

Conclusion

The discovery of Montelukast is a prime example of successful rational drug design. It began with the identification of a key pathophysiological pathway in asthma and progressed through a disciplined, data-driven medicinal chemistry program. The early research systematically validated the therapeutic hypothesis, first with potent but imperfect tool compounds and ultimately with an optimized clinical candidate. The preclinical and early clinical data demonstrated that selective antagonism of the CysLT₁ receptor could safely and effectively improve airway function and control asthma symptoms. This foundational work not only delivered a first-in-class therapy that has helped millions of patients but also laid the scientific groundwork for the continued exploration of the leukotriene pathway in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Montelukast, a once-daily leukotriene receptor antagonist, in the treatment of chronic asthma: a multicenter, randomized, double-blind trial. Montelukast Clinical Research Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Safety and Tolerability of Montelukast in Chronic Asthma Patients Aged >6 Years [ciplamed.com]

- 4. Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of an oral leukotriene antagonist L-649,923 on histamine and leukotriene D4-induced bronchoconstriction in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]

Montelukast's Attenuation of Eosinophil Recruitment in Airways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosinophilic inflammation is a hallmark of several respiratory diseases, most notably asthma. The recruitment of eosinophils into the airways is a complex process orchestrated by a network of inflammatory mediators. Among these, the cysteinyl leukotrienes (CysLTs) — LTC₄, LTD₄, and LTE₄ — have been identified as potent chemoattractants and activators of eosinophils. Montelukast, a selective antagonist of the type 1 cysteinyl leukotriene receptor (CysLT1R), has emerged as a key therapeutic agent in the management of asthma and other eosinophilic airway diseases. This technical guide provides an in-depth analysis of the mechanisms by which montelukast modulates eosinophil recruitment, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism of Action: CysLT1R Antagonism

Montelukast exerts its primary effect by competitively binding to and inhibiting the CysLT1 receptor.[1] This receptor is prominently expressed on the surface of various immune cells, including eosinophils, mast cells, and macrophages, as well as on bronchial smooth muscle cells.[1] The binding of CysLTs to CysLT1R on eosinophils triggers a cascade of intracellular events leading to chemotaxis, adhesion, and survival of these cells in the airways.[2][3] By blocking this interaction, montelukast effectively disrupts these pro-inflammatory processes, leading to a reduction in airway eosinophilia.[1]

Signaling Pathways

The binding of cysteinyl leukotrienes to the CysLT1 receptor on eosinophils initiates a downstream signaling cascade that is crucial for their recruitment and activation. While the complete pathway is still under investigation, key components have been identified. The CysLT1 receptor is a G-protein coupled receptor (GPCR). Upon ligand binding, it is thought to couple with Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in eosinophil chemotaxis, adhesion, and degranulation. Montelukast, by blocking the initial ligand-receptor interaction, prevents the initiation of this entire downstream signaling cascade.

Quantitative Evidence from Clinical Trials

Multiple randomized, controlled clinical trials have demonstrated the efficacy of montelukast in reducing airway eosinophilia in asthmatic patients. The following tables summarize the key quantitative findings from these studies.

| Study | Patient Population | Treatment | Duration | Outcome Measure | Baseline | Post-Treatment | Change | p-value |

| Pizzichini et al. (1999) | 40 chronic adult asthmatics | Montelukast 10 mg/day (n=19) | 4 weeks | Sputum Eosinophils (%) | 7.5 | 3.9 | -3.6 | 0.026 (vs. placebo) |

| Placebo (n=21) | 4 weeks | Sputum Eosinophils (%) | 14.5 | 17.9 | +3.4 | |||

| Minoguchi et al. (2002) | 29 mild-to-moderate asthmatics | Montelukast 10 mg/day | 4 weeks | Sputum Eosinophils (%) | 24.6 ± 12.3 | 15.1 ± 11.8 | -9.5 ± 12.7 | <0.005 (vs. placebo) |

| Placebo | 4 weeks | Sputum Eosinophils (%) | 21.3 ± 12.1 | 21.0 ± 11.5 | -0.3 ± 10.8 | |||

| Montelukast 10 mg/day | 4 weeks | Blood Eosinophils (/mL) | 413.1 ± 232.1 | 314.1 ± 237.6 | -99 | <0.005 (vs. placebo) | ||

| Jayaram et al. (2005) | 50 steroid-naive asthmatics | Montelukast 10 mg/day | 8 weeks | Sputum Eosinophils (%) | 10.7 (2.3) | 6.9 (3.8) | -3.8 | Not as effective as fluticasone |

| Strauch et al. (2003) | 25 corticosteroid-dependent children with asthma | Montelukast 5 mg/day (add-on) | 4 weeks | Sputum Eosinophil Cationic Protein (ECP) (µg/L) | >100 | Median change: -975 | Significant reduction | <0.01 (vs. placebo) |

Evidence from Preclinical Studies

Animal models of allergic airway inflammation have been instrumental in elucidating the mechanisms of montelukast's action on eosinophil recruitment. The ovalbumin (OVA)-induced asthma model in mice is a widely used and well-characterized model.

| Study | Animal Model | Treatment | Outcome Measure | Result |

| Henderson et al. (2002) | OVA-sensitized and challenged mice | Montelukast | Eosinophil infiltration in lung interstitium | Significant reduction |

| Wu et al. (2003) | OVA-sensitized BALB/c mice | Montelukast (25 mg/kg IV for 3 days) | Eosinophils in Bronchoalveolar Lavage (BAL) | >90% reduction |

| IL-5 in BAL, lung, and serum | Significant reduction | |||

| VCAM-1 expression in lung | Significantly lower | |||

| Lee et al. (2004) | OVA-induced asthmatic C57BL/6 mice | Montelukast (6 mg/kg/day for 20 days) | Eosinophils in BAL fluid and lung tissue | Significantly suppressed |

| IL-5 level in BAL fluid | Decreased | |||

| CysLT1 receptor mRNA expression | Inhibited the increase |

Detailed Experimental Protocols

Clinical Trial: Induced Sputum Analysis

A common protocol for assessing airway inflammation in clinical trials involves the induction and analysis of sputum.

Sputum Induction Protocol:

-

Pre-medication: Patients are typically pre-medicated with an inhaled short-acting β2-agonist (e.g., salbutamol) to prevent bronchoconstriction.

-

Nebulization: Patients inhale nebulized hypertonic saline (typically 3-5%) for increasing durations (e.g., 30 seconds, 1, 2, 4, and 8 minutes).

-

Sputum Collection: After each inhalation period, the patient is encouraged to cough deeply and expectorate sputum into a sterile container.

-

Sputum Processing: The collected sputum is treated with a mucolytic agent like dithiothreitol (DTT) to break down the mucus. The sample is then filtered to remove debris.

-

Cell Counting: A total cell count is performed, and cytospin slides are prepared and stained (e.g., with Wright's stain) for differential cell counting, including the percentage of eosinophils.

Preclinical Study: Ovalbumin-Induced Asthma Model in Mice

This model is a standard for studying allergic airway inflammation.

Protocol:

-

Sensitization: Mice (e.g., BALB/c or C57BL/6) are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (alum) on, for example, day 0 and day 14.

-

Challenge: Sensitized mice are subsequently challenged with aerosolized OVA for a set period (e.g., 20-30 minutes) on multiple consecutive days (e.g., days 28, 29, and 30).

-

Montelukast Administration: Montelukast is typically administered daily, often starting before the challenge phase and continuing throughout. The route of administration can be oral gavage or intraperitoneal injection.

-

Outcome Assessment: 24-48 hours after the final challenge, various assessments are performed:

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid. Total and differential cell counts (including eosinophils) are performed on the BAL fluid.

-

Histology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration in the peribronchial and perivascular areas.

-

Cytokine Analysis: Levels of cytokines such as IL-4, IL-5, and IL-13 in the BAL fluid or lung homogenates are measured by ELISA.

-

In Vitro Evidence of Montelukast's Effects on Eosinophils

In vitro studies provide direct evidence of montelukast's impact on eosinophil function.

-

Eosinophil Migration/Chemotaxis Assays: These assays, often using a Boyden chamber or similar transwell system, have shown that montelukast can inhibit eosinophil migration towards CysLTs.

-

Adhesion Assays: Studies have demonstrated that montelukast can reduce the adhesion of eosinophils to vascular cell adhesion molecule-1 (VCAM-1), a key step in their recruitment into tissues. LTD₄ has been shown to enhance eosinophil adhesion to VCAM-1, an effect that is blocked by montelukast.

-

Eosinophil Survival: Montelukast has been shown to inhibit the survival of eosinophils, which is often prolonged by pro-inflammatory cytokines. This effect may be mediated by the inhibition of survival signals and the induction of apoptosis.

Conclusion

The collective evidence from clinical, preclinical, and in vitro studies provides a robust understanding of montelukast's role in mitigating eosinophilic airway inflammation. By specifically targeting the CysLT1 receptor, montelukast effectively interrupts a critical pathway in eosinophil recruitment, activation, and survival. The quantitative data consistently demonstrates a significant reduction in eosinophil counts in the airways and blood of asthmatic patients. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of montelukast and the development of novel therapies targeting eosinophilic inflammation. The visualization of the signaling pathways and experimental workflows further clarifies the mechanisms of action and the methodologies used to evaluate this important therapeutic agent. This in-depth technical guide serves as a valuable resource for researchers, scientists, and drug development professionals working to advance the treatment of eosinophil-driven respiratory diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The effect of montelukast on eosinophil apoptosis: induced sputum findings of patients with mild persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of a cysteinyl leukotriene receptor antagonist on eosinophil recruitment in experimental allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Oral Bioavailability of Montelukast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of Montelukast, a selective and orally active leukotriene receptor antagonist. The information is compiled from a variety of clinical and in-vitro studies, with a focus on quantitative data, experimental methodologies, and metabolic pathways to support further research and development.

Executive Summary

Montelukast is rapidly absorbed following oral administration, with its pharmacokinetic profile being nearly linear for oral doses up to 50 mg.[1][2] It is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, and is almost exclusively excreted via the bile.[1][3] The oral bioavailability of the commonly administered 10 mg film-coated tablet is approximately 64% in fasted adults.[2] While a standard meal does not significantly impact the bioavailability of the film-coated tablet, it can affect the absorption of other formulations. This guide summarizes key pharmacokinetic parameters, details the experimental protocols used to derive this data, and visualizes the metabolic pathways of Montelukast.

Pharmacokinetic Parameters

The pharmacokinetic properties of Montelukast have been characterized in numerous studies. The following tables summarize the key quantitative data for different formulations and patient populations.

Table 1: Pharmacokinetic Parameters of 10 mg Montelukast Film-Coated Tablet in Healthy Adults (Fasted State)

| Parameter | Value | Unit | Citation |

| Cmax (Mean Peak Plasma Concentration) | 313 - 460.5 | ng/mL | |

| Tmax (Time to Reach Cmax) | 3 - 4 | hours | |

| AUC₀-∞ (Area Under the Curve) | 2270 - 3284.9 | ng·hr/mL | |

| t₁/₂ (Half-life) | 2.7 - 5.5 | hours | |

| Oral Bioavailability | 58 - 66% | % | |

| Plasma Clearance | 45 - 47.6 | mL/min | |

| Volume of Distribution (Vd) | 8 - 11 | L | |

| Protein Binding | >99% | % |

Table 2: Pharmacokinetic Parameters of Other Montelukast Formulations in Adults

| Formulation | Condition | Cmax (ng/mL) | Tmax (hours) | Oral Bioavailability (%) | Citation |

| 5 mg Chewable Tablet | Fasted | - | 2 - 2.5 | 73% | |

| 5 mg Chewable Tablet | With Standard Meal | - | - | 63% | |

| 4 mg Oral Granules | Fasted (bioequivalent to 4 mg chewable tablet) | - | 2.3 ± 1.0 | - | |

| 4 mg Oral Granules | With High-Fat Meal | ↓ 35% | 6.4 ± 2.9 | - | |

| 4 mg Oral Granules | With Applesauce | No significant effect | - | - |

Table 3: Influence of Demographics on Pharmacokinetics of 10 mg Montelukast

| Population | Key Findings | Citation |

| Gender | Pharmacokinetics are similar in males and females. | |

| Elderly | The pharmacokinetic profile and oral bioavailability are similar to younger adults. The plasma half-life is slightly longer. | |

| Hepatic Insufficiency | Patients with mild-to-moderate hepatic insufficiency showed a 41% higher mean AUC. | |

| Renal Insufficiency | Pharmacokinetics have not been evaluated as montelukast and its metabolites are not excreted in the urine. No dosage adjustment is recommended. |

Experimental Protocols

The data presented in this guide are derived from various clinical trials. The following sections detail the methodologies of key experiments.

Bioavailability and Pharmacokinetic Studies

-

Study Design: Typically, these are randomized, open-label, crossover studies conducted in healthy adult volunteers. Both fasted and fed conditions are often evaluated to assess the effect of food on absorption. A washout period, commonly 5 to 7 days, is implemented between treatment periods.

-

Subjects: Healthy male and female volunteers are recruited, often within a specific age and BMI range.

-

Dosing: A single oral dose of a specific Montelukast formulation (e.g., 10 mg film-coated tablet, 5 mg chewable tablet) is administered.

-

Sample Collection: Blood samples are collected at predefined time points before and after drug administration, typically over a 24-hour period. Common time points include 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 6, 8, 12, and 24 hours post-dose.

-

Analytical Method: Plasma concentrations of Montelukast are determined using validated high-performance liquid chromatography (HPLC) with fluorescence detection or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

In Vitro Metabolism Studies

-

Methodology: To identify the enzymes responsible for Montelukast metabolism, in vitro studies are conducted using human liver microsomes and recombinant cytochrome P450 enzymes. Various experimental approaches are employed, including kinetic and inhibition experiments.

Metabolism and Excretion

Montelukast is extensively metabolized in the liver prior to excretion.

-

Primary Metabolic Enzymes: In vitro studies using human liver microsomes have identified that cytochromes P450 3A4 (CYP3A4), 2C9 (CYP2C9), and 2C8 (CYP2C8) are the primary enzymes involved in the metabolism of Montelukast.

-

Metabolites: Plasma concentrations of Montelukast metabolites are undetectable at a steady state in both adults and pediatric patients following therapeutic doses.

-

Excretion: Following an oral dose of radiolabeled Montelukast, approximately 86% of the radioactivity is recovered in 5-day fecal collections, with less than 0.2% recovered in the urine. This, coupled with bioavailability estimates, indicates that Montelukast and its metabolites are excreted almost exclusively via the bile.

Visualizations

Montelukast Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of Montelukast, highlighting the key cytochrome P450 enzymes involved in its transformation.

Caption: Primary metabolic pathways of Montelukast.

Experimental Workflow for a Typical Bioavailability Study

This diagram outlines the logical flow of a standard clinical trial designed to assess the bioavailability and pharmacokinetics of an oral drug formulation like Montelukast.

References

Unveiling the Unseen: A Technical Guide to the Off-Target Effects of Montelukast in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Introduction